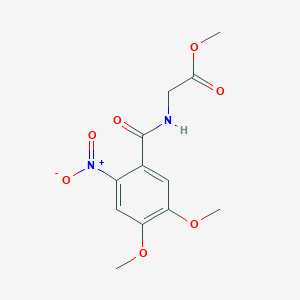
2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)acrylonitrile is a chemical compound that belongs to the family of acrylonitriles. It is also known as DCDMA or Dichlorodimethoxydiphenylacrylonitrile. This compound has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)acrylonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell division, inflammation, and fungal growth. It has been found to target the microtubule network of cancer cells, which is essential for cell division. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the activity of certain fungal enzymes that are essential for fungal growth.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anti-cancer agents. It has also been found to reduce the production of inflammatory mediators, which is a desirable effect for anti-inflammatory agents. Additionally, it has been found to inhibit the growth of certain fungal species, which is a desirable effect for antifungal agents.
実験室実験の利点と制限
2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)acrylonitrile has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it readily available for research purposes. Another advantage is that it has been extensively studied for its potential applications in scientific research, which provides a solid foundation for further studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use for specific applications. Another limitation is that it may have off-target effects, which could complicate its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)acrylonitrile. One direction is to further investigate its potential as an anti-cancer agent, particularly in vivo studies. Another direction is to investigate its potential as an anti-inflammatory agent in different animal models. Additionally, further studies could be done to optimize its use as an antifungal agent. Finally, more research is needed to fully understand its mechanism of action, which could lead to the development of more targeted and effective applications.
合成法
The synthesis of 2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)acrylonitrile involves the reaction of 4-chlorobenzaldehyde with 3,5-dichloro-4-methoxybenzyl cyanide in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by a nucleophilic addition reaction to form the final product. The overall yield of the reaction is around 70%.
科学的研究の応用
2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)acrylonitrile has been used in scientific research for various purposes. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential as an antifungal agent, as it has been found to inhibit the growth of certain fungal species.
特性
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO/c1-21-16-14(18)7-10(8-15(16)19)6-12(9-20)11-2-4-13(17)5-3-11/h2-8H,1H3/b12-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXCUMYTWQHIHG-SDQBBNPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C=C(C#N)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)/C=C(/C#N)\C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-phenyl-8,9-dihydro-7H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5740450.png)
![2-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-N'-(3,4-dihydro-1(2H)-naphthalenylidene)acetohydrazide](/img/structure/B5740457.png)

![4-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5740471.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5740475.png)


![3-[(2-pyrimidinylthio)methyl]benzoic acid](/img/structure/B5740491.png)

![N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5740511.png)

![1-[(5-bromo-2-furoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5740542.png)
![2,5-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5740549.png)
